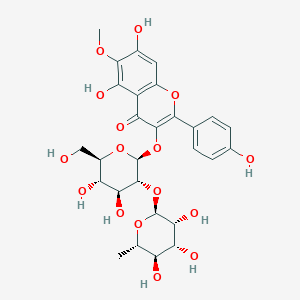
6-Methoxykaempferol3-O-rutinoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxykaempferol 3-O-rutinoside is a natural flavonoid glycoside isolated from various plants, including the herbs of Pilocarpus pennatifolius . Flavonoids are a class of plant and food-derived compounds with a polyphenolic structure, known for their diverse biological activities . This compound is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxykaempferol 3-O-rutinoside typically involves the extraction from natural sources. One common method is the isolation from the dried petals of Carthamus tinctorius L. and other plants . The extraction process involves solvent extraction followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of 6-Methoxykaempferol 3-O-rutinoside is primarily based on large-scale extraction from plant materials. The process involves the use of organic solvents for extraction, followed by purification steps such as column chromatography and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxykaempferol 3-O-rutinoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Methoxykaempferol 3-O-rutinoside has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Methoxykaempferol 3-O-rutinoside involves multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 and cyclooxygenase-2.
Antioxidant: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: It induces apoptosis in cancer cells by modulating signaling pathways such as the JAK2/STAT3 pathway.
Comparaison Avec Des Composés Similaires
6-Methoxykaempferol 3-O-rutinoside is compared with other similar flavonoid glycosides, such as:
Kaempferol 3-O-rutinoside: Similar in structure but lacks the methoxy group at the 6-position.
Quercetin 3-O-rutinoside: Contains an additional hydroxyl group compared to 6-Methoxykaempferol 3-O-rutinoside.
Rutin: Another flavonoid glycoside with similar biological activities but different structural features.
The uniqueness of 6-Methoxykaempferol 3-O-rutinoside lies in its specific methoxy substitution, which contributes to its distinct biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C28H32O16 |
|---|---|
Poids moléculaire |
624.5 g/mol |
Nom IUPAC |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-16(32)20(36)22(38)27(40-9)44-26-21(37)17(33)14(8-29)42-28(26)43-25-19(35)15-13(7-12(31)24(39-2)18(15)34)41-23(25)10-3-5-11(30)6-4-10/h3-7,9,14,16-17,20-22,26-34,36-38H,8H2,1-2H3/t9-,14+,16-,17+,20+,21-,22+,26+,27-,28-/m0/s1 |
Clé InChI |
LMYJHVXWGCYGHW-DRHZGDJGSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B13063492.png)
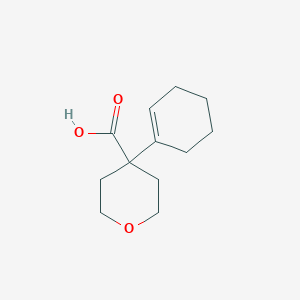
![7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063503.png)
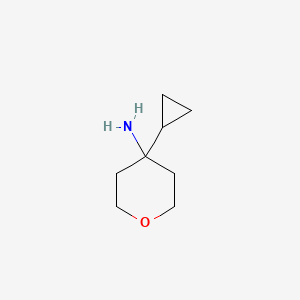
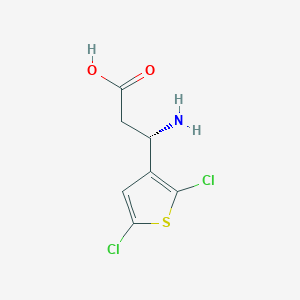
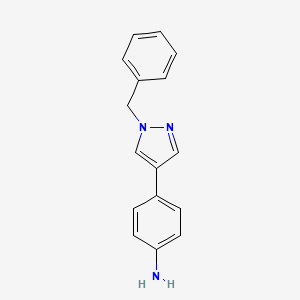
![tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B13063523.png)
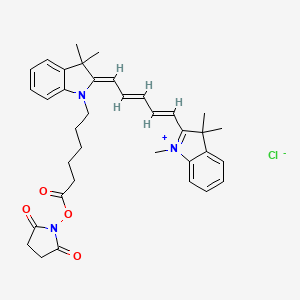
![2-[Benzyl(cyano)amino]ethan-1-OL](/img/structure/B13063533.png)
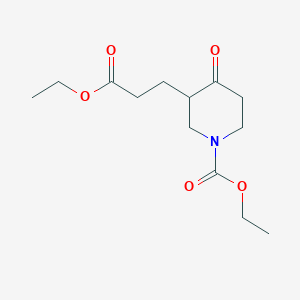
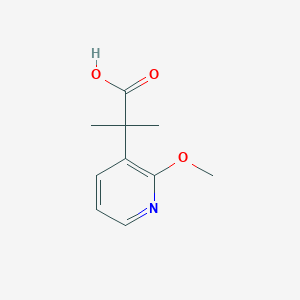

![5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B13063552.png)

